molecular formula C21H16ClN5O3 B2669195 N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941990-38-1

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2669195
CAS RN: 941990-38-1
M. Wt: 421.84
InChI Key: WZGUSPKKRUHWMC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Vibrational Spectroscopy and Structural Analysis

Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been utilized to characterize the structural and electronic properties of compounds like N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide. Through density functional theory and natural bond orbital analysis, researchers have explored the equilibrium geometries, intra and inter-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such studies provide deep insights into the molecular structure and stability of these compounds, potentially guiding the design of new drugs with enhanced efficacy (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).

Crystal Structure Determination

The determination of crystal structures of related heterocyclic compounds has facilitated the understanding of their molecular conformations and interactions. This knowledge is crucial for the rational design of molecules with desired biological activities, such as antimicrobial or anticancer agents. The crystal structure analysis helps in identifying the key structural features responsible for the biological activity and can lead to the development of more potent and selective agents (S. Subasri, A. Timiri, Nayan Sinha Barji, Venkatesan Jayaprakash, Viswanathan Vijayan, D. Velmurugan, 2016).

Antimicrobial Activity

Several studies have synthesized novel heterocyclic compounds containing the pyrimidinone and oxazinone moieties fused with thiophene rings, demonstrating significant antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c22-15-3-5-16(6-4-15)25-18(28)13-26-17-2-1-9-24-19(17)20(29)27(21(26)30)12-14-7-10-23-11-8-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGUSPKKRUHWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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